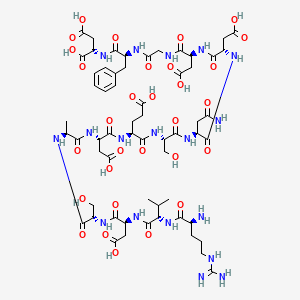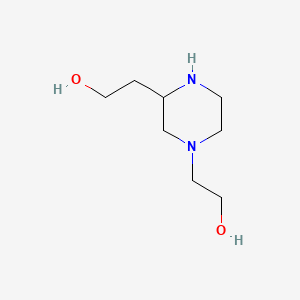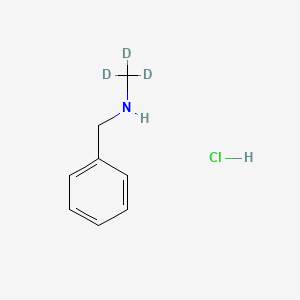![molecular formula C45H80O2 B571193 CHOLESTERYL OLEATE, [OLEATE-1-14C] CAS No. 119259-98-2](/img/no-structure.png)
CHOLESTERYL OLEATE, [OLEATE-1-14C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl Oleate, [Oleate-1-14C], is a radiolabeled form of cholesteryl oleate that is used in scientific research applications to study the metabolism and transport of cholesterol in the body. It is available for research and is not for use in diagnostic procedures . It is an esterified form of Cholesterol and can be used in the generation of solid lipid nanoparticle .
Synthesis Analysis
Cholesteryl oleate, [oleate-1-14C], is synthesized using a variety of methods. One method involves the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .Molecular Structure Analysis
The molecular formula of Cholesteryl Oleate is C45H78O2 . The molecular weight is 651.1 . The structure of Cholesteryl Oleate is also available as a 2D Mol file .Chemical Reactions Analysis
Cholesteryl oleate, [oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body.Physical and Chemical Properties Analysis
Cholesteryl Oleate appears as a white powder . The melting point ranges from 44 to 47 °C . The initial boiling point and boiling range is 617.95°C . It is soluble in chloroform at a concentration of 0.1 g/mL .Wirkmechanismus
Cholesteryl Oleate, [Oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .
Safety and Hazards
Zukünftige Richtungen
There are many potential future directions for research on Cholesteryl Oleate, [OLEATE-1-14C]. One area of interest is the role of cholesteryl oleate in the development of atherosclerosis and cardiovascular disease. Another area of interest is the uptake of the nanoemulsion by endothelial cells in the presence of HDL and LDL in atherosclerosis .
Relevant papers have been analyzed to provide this information .
Eigenschaften
CAS-Nummer |
119259-98-2 |
|---|---|
Molekularformel |
C45H80O2 |
Molekulargewicht |
655.125 |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2 |
InChI-Schlüssel |
PRLUQOOFPFWUKQ-ZGPGEJHESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


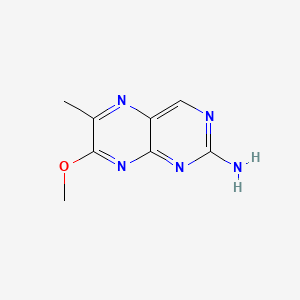

![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)
![N-Ethyl-N-[(piperazin-2-yl)methyl]ethanamine](/img/structure/B571118.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

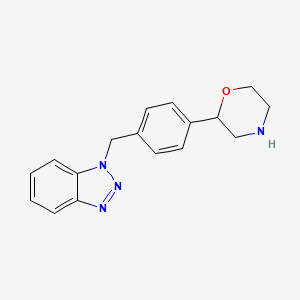
![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)
